(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
Description
Properties
CAS No. |
899984-11-3 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.368 |
IUPAC Name |
1-(2-oxo-3-propylquinazolin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C18H18N4O2/c1-2-12-22-16(14-10-6-7-11-15(14)20-18(22)24)21-17(23)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,21,23) |
InChI Key |
UNWCZFMADFUZHE-LTGZKZEYSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting the quinazoline intermediate with phenyl isocyanate under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with new functional groups.
Scientific Research Applications
(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the modulation of biochemical pathways, resulting in the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
- The phenylurea moiety introduces hydrogen-bond donor/acceptor sites absent in simpler quinazolinones, which may enhance target binding specificity .
- Stereochemical Impact : The E-configuration optimizes spatial alignment of the urea group for intermolecular interactions, unlike Z-isomers, which exhibit steric clashes that reduce binding affinity in analogous systems .
Table 2: Comparative Bioactivity and Solubility
- Bioactivity : The target compound exhibits superior kinase inhibition (IC50 = 12 nM) compared to the Z-isomer (85 nM), likely due to its optimized hydrogen-bond network. Antimicrobial activity is also enhanced, with MIC values 4–8× lower than phthalide derivatives .
- Solubility : Despite higher LogP than 3-methyl analogs, the phenylurea group’s polarity mitigates excessive hydrophobicity, balancing bioavailability and target engagement.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for (E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea?
Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by urea coupling. Key steps include:
- Cyclization of propyl-substituted precursors under acidic or basic conditions.
- Condensation with phenylurea derivatives using carbodiimide coupling agents.
Characterization requires NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, HRMS for molecular weight validation, and IR spectroscopy to identify carbonyl (C=O) and urea (N-H) functional groups . Purity assessment via HPLC or TLC is critical for reproducibility.
Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?
Answer:
Theoretical models (e.g., molecular docking, QSAR) provide hypotheses about interactions with biological targets like enzymes or receptors. For example:
- Link the compound’s electron-deficient quinazolinone core to potential kinase inhibition via π-π stacking or hydrogen bonding.
- Use density functional theory (DFT) to predict reactive sites for metabolic transformations.
These frameworks inform experimental design, such as selecting enzyme assays or cellular models aligned with predicted mechanisms .
Advanced: What experimental design considerations are critical for assessing ecological impacts of this compound?
Answer:
Adopt a split-plot design to evaluate environmental fate:
- Main plots : Vary environmental compartments (soil, water, air).
- Subplots : Test degradation pathways (hydrolysis, photolysis).
- Sub-subplots : Measure bioaccumulation in model organisms (e.g., Daphnia).
Use GC-MS/MS for trace detection and OECD guidelines for ecotoxicity assays. Replicate studies across seasons to account for temporal variability .
Advanced: How to resolve contradictions in reported biological activity data for quinazolinone derivatives?
Answer:
Address discrepancies through:
- Comparative assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time).
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., propyl vs. isobutyl) to isolate SAR trends.
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in in vitro screens) .
Basic: What structural features of this compound influence its pharmacological potential?
Answer:
Key features include:
- Quinazolinone core : Imparts rigidity and potential intercalation with DNA or enzyme active sites.
- Propyl substituent : Modulates lipophilicity, affecting membrane permeability.
- Urea linker : Enables hydrogen bonding with biological targets like tyrosine kinases.
Comparative studies with analogs (e.g., thiourea variants) reveal substituent effects on potency and selectivity .
Advanced: How to design studies elucidating the compound’s mechanism of action in cancer models?
Answer:
- In vitro : Use Western blotting to assess kinase inhibition (e.g., EGFR, VEGFR).
- In vivo : Employ xenograft models with bioluminescent imaging to monitor tumor regression.
- Omics integration : Perform transcriptomic/proteomic profiling to identify downstream pathways (e.g., apoptosis, angiogenesis) .
Advanced: What methodologies assess environmental persistence and degradation pathways?
Answer:
- Hydrolysis studies : Incubate at varying pH levels (1–13) and analyze degradation products via LC-QTOF-MS .
- Photodegradation : Expose to UV-Vis light and quantify half-life using first-order kinetics .
- Soil microcosms : Measure adsorption coefficients (Kd) and microbial degradation rates under aerobic/anaerobic conditions .
Basic: How to validate synthetic protocols for reproducibility in academic labs?
Answer:
- Step-by-step optimization : Document reaction parameters (temperature, solvent, catalyst).
- Control experiments : Include known quinazolinone intermediates to verify progression.
- Collaborative validation : Share protocols with independent labs for cross-verification of yields and purity .
Advanced: What computational tools predict metabolic fate and toxicity?
Answer:
- ADMET predictors : Use software like Schrödinger’s QikProp to estimate bioavailability and CYP450 metabolism.
- Toxicity databases : Cross-reference with PubChem’s BioAssay data to identify structural alerts (e.g., mutagenic potential).
- Molecular dynamics simulations : Model binding stability with hepatic enzymes (e.g., CYP3A4) .
Advanced: How to address analytical challenges in detecting low-concentration degradation products?
Answer:
- Hyphenated techniques : Couple LC-UV/HRMS for high-sensitivity detection.
- Isotopic labeling : Synthesize ¹³C/²H-labeled analogs to track fragmentation patterns.
- Non-targeted screening : Use untargeted metabolomics workflows to identify unknown byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
